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Compound of Interest

Compound Name: 3-O-Methyltirotundin

Cat. No.: B15130195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-O-Methyltirotundin is limited in publicly available

scientific literature. This guide provides a comprehensive overview of its chemical properties

and contextual biological activities based on closely related compounds isolated from its

natural source, Tithonia diversifolia. The information on biological activity and experimental

protocols is primarily based on studies of the parent compound, tirotundin, and other bioactive

sesquiterpenoids from the same plant.

Core Compound Properties
3-O-Methyltirotundin is a sesquiterpenoid naturally occurring in the plant Tithonia diversifolia.

As a derivative of tirotundin, it shares a common structural backbone which is responsible for

the biological activities observed in this class of compounds.
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Property Value Citation(s)

CAS Number 1021945-29-8 [1][2][3][4][5]

Molecular Formula C₂₀H₃₀O₆

Molecular Weight 366.45 g/mol

Compound Type Sesquiterpenoid

Natural Source
Tithonia diversifolia (Hemsl.)

A.Gray

Physical Description Powder

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

Purity Typically available at >=98%

Synthesis
While a specific, detailed synthesis protocol for 3-O-Methyltirotundin is not documented in the

reviewed literature, a potential synthetic route would involve the isolation of its precursor,

tirotundin, from Tithonia diversifolia followed by a methylation reaction.

A general approach for the O-methylation of a hydroxyl group on a complex natural product like

tirotundin would involve the use of a methylating agent in the presence of a suitable base.

Hypothetical Synthesis Workflow:
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Caption: Hypothetical workflow for the synthesis of 3-O-Methyltirotundin.

Biological Activity and Mechanism of Action (Based
on Related Compounds)
The biological activity of 3-O-Methyltirotundin has not been extensively reported. However,

studies on its parent compound, tirotundin, and other sesquiterpene lactones from Tithonia

diversifolia suggest potential anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Activity
Sesquiterpene lactones from Tithonia diversifolia, including tirotundin, have been shown to

exhibit anti-inflammatory effects. The primary mechanism of this action is the inhibition of the

transcription factor NF-κB.

NF-κB Signaling Pathway Inhibition:

NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-

inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is
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sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the

degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene

transcription.

Sesquiterpene lactones, likely including 3-O-Methyltirotundin, are thought to inhibit NF-κB

activation by directly alkylating the p65 subunit of NF-κB, which prevents its binding to DNA.
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Caption: Proposed mechanism of NF-κB inhibition by sesquiterpene lactones.

Potential Cancer Chemopreventive Activity
Activity-guided fractionation of extracts from Tithonia diversifolia has identified several

sesquiterpenoids with antiproliferative and differentiation-inducing activities in cancer cell lines.

While data for 3-O-Methyltirotundin is not available, related compounds have shown the

following activities:
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Compound Assay Results

Tagitinin C
Antiproliferation (Col2 human

colon cancer cells)
Significant activity

1β,2α-epoxytagitinin C
Antiproliferation (Col2 human

colon cancer cells)
Significant activity

Tithofolinolide HL-60 cellular differentiation Induced differentiation

3β-acetoxy-8β-

isobutyryloxyreynosin
HL-60 cellular differentiation Induced differentiation

3β-acetoxy-8β-

isobutyryloxyreynosin

Mouse mammary organ culture

assay (DMBA-induced)

Significant inhibition (63.0% at

10 µg/mL)

Experimental Protocols (General Methodologies)
The following are generalized protocols for the types of assays used to evaluate the biological

activity of sesquiterpenoids from Tithonia diversifolia. Specific parameters may need to be

optimized for 3-O-Methyltirotundin.

Antiproliferation Assay (e.g., against Col2 cells)
This assay measures the ability of a compound to inhibit the growth of cancer cells.

Workflow for Antiproliferation Assay:
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Caption: General workflow for an in vitro antiproliferation assay.

HL-60 Cell Differentiation Assay
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This assay assesses the potential of a compound to induce differentiation of leukemia cells into

more mature, non-proliferative cell types.

Protocol Outline:

Cell Culture: Culture HL-60 human promyelocytic leukemia cells in RPMI-1640 medium

supplemented with fetal bovine serum and antibiotics.

Treatment: Seed cells at a specific density and treat with various concentrations of the test

compound. A known inducer of differentiation, such as all-trans-retinoic acid (ATRA), should

be used as a positive control.

Incubation: Incubate the cells for a period of 4-6 days.

Assessment of Differentiation: Differentiation can be assessed by several methods:

Morphological Changes: Staining cells with Wright-Giemsa and observing changes in

nuclear morphology (e.g., segmentation) and cytoplasm-to-nucleus ratio under a

microscope.

Functional Assays: Measuring the ability of cells to perform functions of mature

neutrophils, such as the nitroblue tetrazolium (NBT) reduction assay, which measures

respiratory burst activity.

Flow Cytometry: Analyzing the expression of cell surface markers associated with

differentiation, such as CD11b.

NF-κB Inhibition Assay (Electrophoretic Mobility Shift
Assay - EMSA)
EMSA is used to detect protein-DNA interactions and can be used to determine if a compound

inhibits the binding of NF-κB to its DNA consensus sequence.

General Steps:

Cell Treatment and Stimulation: Treat cells (e.g., Jurkat T cells) with the test compound for a

specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).
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Nuclear Extract Preparation: Isolate nuclear proteins from the treated and control cells.

Binding Reaction: Incubate the nuclear extracts with a radiolabeled or fluorescently labeled

DNA probe containing the NF-κB binding site.

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-

denaturing polyacrylamide gel.

Detection: Visualize the bands by autoradiography or fluorescence imaging. A decrease in

the intensity of the shifted band in the presence of the test compound indicates inhibition of

NF-κB binding.

Conclusion and Future Directions
3-O-Methyltirotundin is a structurally interesting sesquiterpenoid from Tithonia diversifolia.

While direct biological data is currently lacking, the known anti-inflammatory and potential

anticancer activities of its parent compound, tirotundin, and other related natural products from

the same source provide a strong rationale for further investigation.

Future research should focus on:

Isolation or Synthesis: Developing efficient methods for obtaining sufficient quantities of 3-O-
Methyltirotundin for biological testing.

In Vitro Screening: Evaluating its cytotoxic and antiproliferative activity against a panel of

cancer cell lines.

Mechanism of Action Studies: Investigating its effects on key signaling pathways implicated

in cancer and inflammation, such as the NF-κB and STAT3 pathways.

In Vivo Studies: If promising in vitro activity is observed, conducting animal studies to assess

its efficacy and safety.

This technical guide serves as a foundational resource for researchers interested in exploring

the therapeutic potential of 3-O-Methyltirotundin, leveraging the existing knowledge of its

chemical class and natural source.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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